molecular formula C18H27N3O3 B6670238 N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(4-methylpiperidin-1-yl)acetamide

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(4-methylpiperidin-1-yl)acetamide

Cat. No.: B6670238
M. Wt: 333.4 g/mol
InChI Key: JRXXCANHGIKLIR-MAUKXSAKSA-N
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Description

N-[(2R,3S)-2-(6-Methoxypyridin-3-yl)oxolan-3-yl]-2-(4-methylpiperidin-1-yl)acetamide is a complex organic compound featuring a unique structure that offers a broad range of applications in scientific research. This compound's specificity and reactivity make it of significant interest in fields such as medicinal chemistry, organic synthesis, and molecular biology.

Properties

IUPAC Name

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(4-methylpiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-13-5-8-21(9-6-13)12-16(22)20-15-7-10-24-18(15)14-3-4-17(23-2)19-11-14/h3-4,11,13,15,18H,5-10,12H2,1-2H3,(H,20,22)/t15-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXXCANHGIKLIR-MAUKXSAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(=O)NC2CCOC2C3=CN=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)CC(=O)N[C@H]2CCO[C@@H]2C3=CN=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(4-methylpiperidin-1-yl)acetamide typically involves multi-step organic synthesis. The starting materials often include 6-methoxypyridine derivatives and substituted oxolanes, which undergo various steps of functional group manipulations and coupling reactions. Common conditions involve:

  • Use of catalysts such as palladium on carbon (Pd/C) for hydrogenation steps

  • Solvents like dichloromethane or tetrahydrofuran (THF) for reaction media

  • Controlled temperatures ranging from -78°C to room temperature for specific reaction kinetics

Industrial Production Methods: : In industrial settings, large-scale production may require optimization of the synthesis steps to improve yields and reduce costs. Process optimization often includes:

  • Continuous flow reactors for better control of reaction conditions

  • Advanced purification techniques like high-performance liquid chromatography (HPLC) for isolating the desired product

Chemical Reactions Analysis

Types of Reactions: : N-[(2R,3S)-2-(6-Methoxypyridin-3-yl)oxolan-3-yl]-2-(4-methylpiperidin-1-yl)acetamide can undergo various types of chemical reactions, including:

  • Oxidation: : This compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can be carried out using hydrogen gas (H₂) with Pd/C or sodium borohydride (NaBH₄).

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur, often using halogenated solvents and appropriate catalysts.

Common Reagents and Conditions: : The reagents used vary based on the desired transformation, with common choices being:

  • Organic bases like triethylamine (TEA) or pyridine

  • Transition metal catalysts such as palladium or platinum

Major Products Formed: : The major products depend on the specific reactions. For instance, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: : In organic synthesis, this compound serves as an intermediate for constructing more complex molecules, particularly in the synthesis of heterocyclic compounds.

Biology: : It is used as a molecular probe to study receptor-ligand interactions and to investigate cellular pathways and mechanisms.

Medicine: : N-[(2R,3S)-2-(6-Methoxypyridin-3-yl)oxolan-3-yl]-2-(4-methylpiperidin-1-yl)acetamide has potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry: : It finds use in the production of fine chemicals, agrochemicals, and as a component in material science for developing advanced polymers and coatings.

Mechanism of Action

Mechanism and Pathways: : The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, modulating their activity. The exact mechanism can involve binding to the active site of enzymes, altering their conformation, or blocking receptor-ligand interactions, thus influencing downstream signaling pathways.

Comparison with Similar Compounds

Comparison: : Compared to other similar compounds, N-[(2R,3S)-2-(6-Methoxypyridin-3-yl)oxolan-3-yl]-2-(4-methylpiperidin-1-yl)acetamide stands out due to its unique structural features, such as the presence of the oxolane ring and the methoxypyridinyl group, which contribute to its distinct reactivity and specificity.

Similar Compounds: : Similar compounds include:

  • N-(2-(6-Methoxypyridin-3-yl)ethyl)-2-(methylpiperidin-1-yl)acetamide

  • N-(3-(6-Methoxypyridin-3-yl)propyl)-2-(4-methylpiperidin-1-yl)acetamide

These compounds share structural similarities but may vary in their chemical reactivity and biological activity, highlighting the unique aspects of this compound.

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